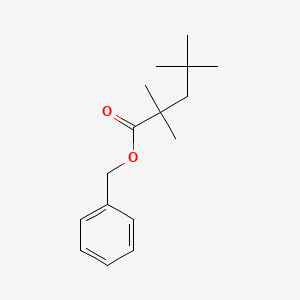
Inabenfide
Übersicht
Beschreibung
Inabenfide is an investigational drug that is currently being studied for its potential to treat a variety of neurological and psychiatric disorders. It is a novel compound that is believed to have therapeutic effects on the brain and nervous system. This compound has been studied for its potential to improve cognitive function and reduce symptoms of depression and anxiety.
Wissenschaftliche Forschungsanwendungen
1. Agricultural Applications in Rice Cultivation
Effects on Growth, Lodging, and Yield : Inabenfide has been found to significantly impact rice cultivation. Studies have shown that it can reduce the culm length of rice plants, thereby preventing breaking-type lodging. This effect is particularly pronounced in the lower internodes and upper three leaf blades of the plant. Furthermore, rice treated with this compound exhibited increased yield, higher percentages of ripened grains, and greater 1000 grain weight compared to untreated control plants. The enhanced ripening of rice is attributed to this compound's effects, which extend beyond direct lodging prevention to improvements in the overall "plant type" induced by the treatment. Additionally, this compound-treated plants displayed higher starch content in leaf-sheaths and culms from heading to maturity, suggesting a positive impact on the plant's energy reserves (Fukazawa & Shirakawa, 2001).
Enantiomers of this compound and Their Effects : The growth-regulating activities of this compound's enantiomers were explored in rice plants. The (S)-form of this compound proved more effective in reducing culm length than the racemate, while the (R)-form showed minimal effect. This indicates that the (S)-form is the active ingredient in reducing culm length and lodging in rice plants. Additionally, the (S)-form might be absorbed and translocated more rapidly than this compound when applied near the heading stage, suggesting its potential for more efficient use in agricultural practices (Fukazawa et al., 2002).
2. Analytical Methodologies for this compound
Method-Performance Studies : Method-performance studies for the notified revised analytical method of this compound in unpolished rice were conducted. These studies, involving multiple laboratories, analyzed unpolished rice spiked with this compound, achieving a mean recovery of 85.0% with good reproducibility and precision. The detection limits ranged from 0.002-0.01 microgram/g, indicating the method's sensitivity and effectiveness for this compound detection in agricultural products (Sasaki et al., 2001).
HPLC-MS/MS Method for Determining this compound Residue in Food : A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was established for detecting this compound in various foods, including fruits, vegetables, tea, honey, cereals, and animal-derived products. This method proved sensitive and accurate, offering a linear range of 1 - 100 microg/kg and recoveries ranging from 85.2% - 112.4% at various spiked levels (Xu et al., 2013).
Wirkmechanismus
Target of Action
Inabenfide, also known as 4’-chloro-2’-(α-hydroxybenzyl)-isonicotinanilide, primarily targets the biosynthesis of gibberellin (GA), a plant hormone that regulates growth and influences various developmental processes . By inhibiting GA biosynthesis, this compound affects the growth and development of plants, particularly rice .
Mode of Action
This compound acts as an inhibitor of GA biosynthesis . It specifically blocks the oxidative pathway involved in GA biosynthesis . This inhibition leads to a shortening of lower internodes and upper leaf blades in plants, which is a key factor in preventing lodging (falling over) in crops like rice .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes. By inhibiting the biosynthesis of gibberellins, this compound can control the growth and development of plants .
Pharmacokinetics
It’s known that this compound is applied to the surface in submerged conditions, indicating that its bioavailability may be influenced by its method of application .
Result of Action
This compound’s action results in significant changes in plant growth. Specifically, it leads to a shortening of lower internodes and upper leaf blades in plants . In rice cultivation, this compound has been shown to promote tillering (the production of side shoots), which can increase yield . It also decreases the number of grains per panicle (a branching flower cluster), but this reduction is compensated by the increased number of panicles .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it’s applied in submerged conditions, suggesting that water availability and soil conditions could impact its action . Furthermore, its use is particularly effective in no-tillage rice cultivation with a single basal fertilization, indicating that farming practices and nutrient availability also play a role in its effectiveness .
Biochemische Analyse
Biochemical Properties
Inabenfide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the enzyme ent-kaurene oxidase, which is involved in the gibberellin biosynthesis pathway . This inhibition leads to a reduction in gibberellin levels, thereby affecting plant growth. This compound also interacts with other proteins involved in the gibberellin signaling pathway, further amplifying its effects on plant growth regulation.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plant cells, it inhibits cell elongation and division by reducing gibberellin levels . This leads to stunted growth and reduced plant height. This compound also affects cell signaling pathways by altering the expression of genes involved in gibberellin biosynthesis and signaling. Additionally, it influences cellular metabolism by affecting the levels of metabolites involved in the gibberellin pathway.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ent-kaurene oxidase, thereby inhibiting its activity . This inhibition prevents the conversion of ent-kaurene to ent-kaurenoic acid, a crucial step in the gibberellin biosynthesis pathway. As a result, the levels of gibberellins are reduced, leading to the observed effects on plant growth. This compound also affects gene expression by altering the transcription of genes involved in gibberellin biosynthesis and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable and does not degrade quickly, allowing for prolonged effects on plant growth . Long-term studies have shown that this compound can lead to sustained inhibition of gibberellin biosynthesis, resulting in long-term stunted growth in plants. The effects may diminish over time as the compound is metabolized and degraded.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has minimal effects on plant growth, while at higher doses, it leads to significant inhibition of gibberellin biosynthesis and stunted growth . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in the gibberellin biosynthesis pathway, where it inhibits the enzyme ent-kaurene oxidase . This inhibition affects the metabolic flux through the pathway, leading to reduced levels of gibberellins. This compound also interacts with other enzymes and cofactors involved in the pathway, further affecting the levels of metabolites.
Transport and Distribution
This compound is transported and distributed within plant cells and tissues through the xylem and phloem . It interacts with transporters and binding proteins that facilitate its movement within the plant. The compound accumulates in specific tissues, such as the leaves and stems, where it exerts its effects on gibberellin biosynthesis.
Subcellular Localization
This compound is localized in the cytoplasm and plastids of plant cells . It is directed to these compartments by targeting signals and post-translational modifications. The localization of this compound in these compartments is crucial for its activity, as it needs to interact with the enzymes and proteins involved in gibberellin biosynthesis.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDCOZXELJAUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058192 | |
| Record name | Inabenfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82211-24-3 | |
| Record name | Inabenfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82211-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inabenfide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082211243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inabenfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinecarboxamide, N-[4-chloro-2-(hydroxyphenylmethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



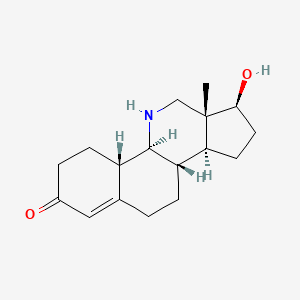
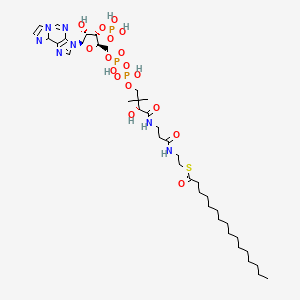
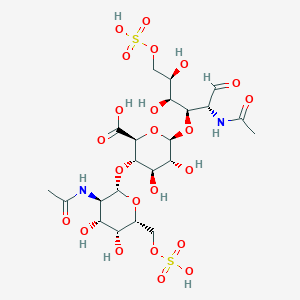

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1213264.png)




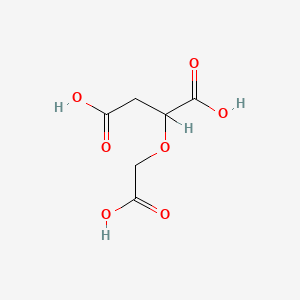
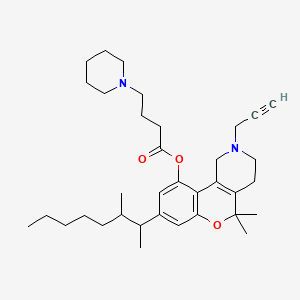

![5-[(3aS,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1213279.png)
